

potential of CCK2R for targeted radionuclide therapy

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Compound of Interest

Compound Name: CCK2R Ligand-Linker Conjugates
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An In-depth Technical Guide to the Potential of Cholecystokinin 2 Receptor (CCK2R) for Targeted Radionuclide Therapy

Introduction

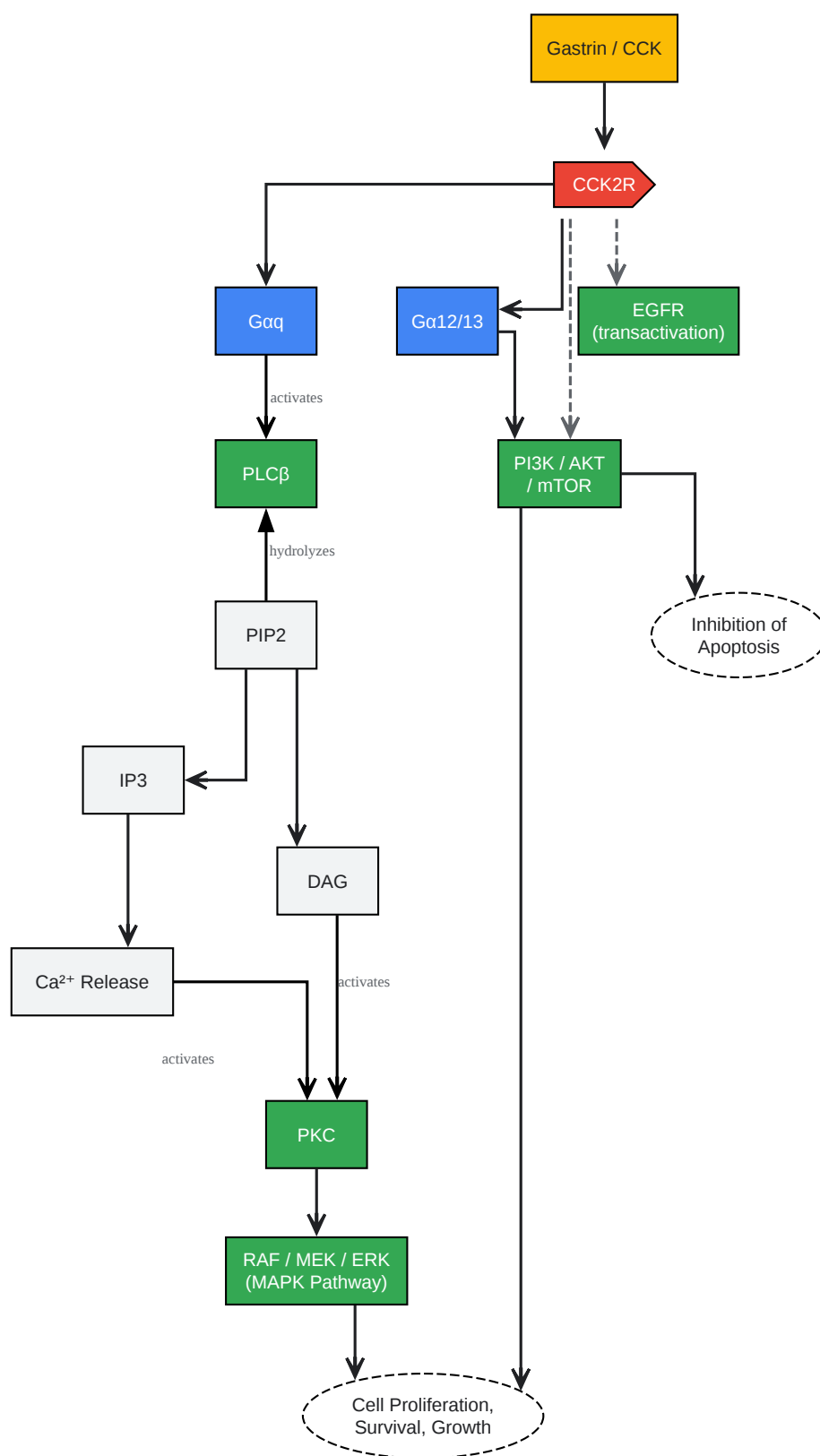
The Cholecystokinin 2 Receptor (CCK2R), a G-protein-coupled receptor, has emerged as a highly promising target for the diagnosis and treatment of various cancers using a theranostic approach in nuclear medicine.[1][2] Its natural ligands are the peptide hormones gastrin and cholecystokinin (CCK).[3] The potential of CCK2R lies in its high incidence and density of expression on the surface of several tumor types, while having limited expression in most healthy organs, providing a favorable target for delivering cytotoxic radiation directly to cancer cells.[4][5]

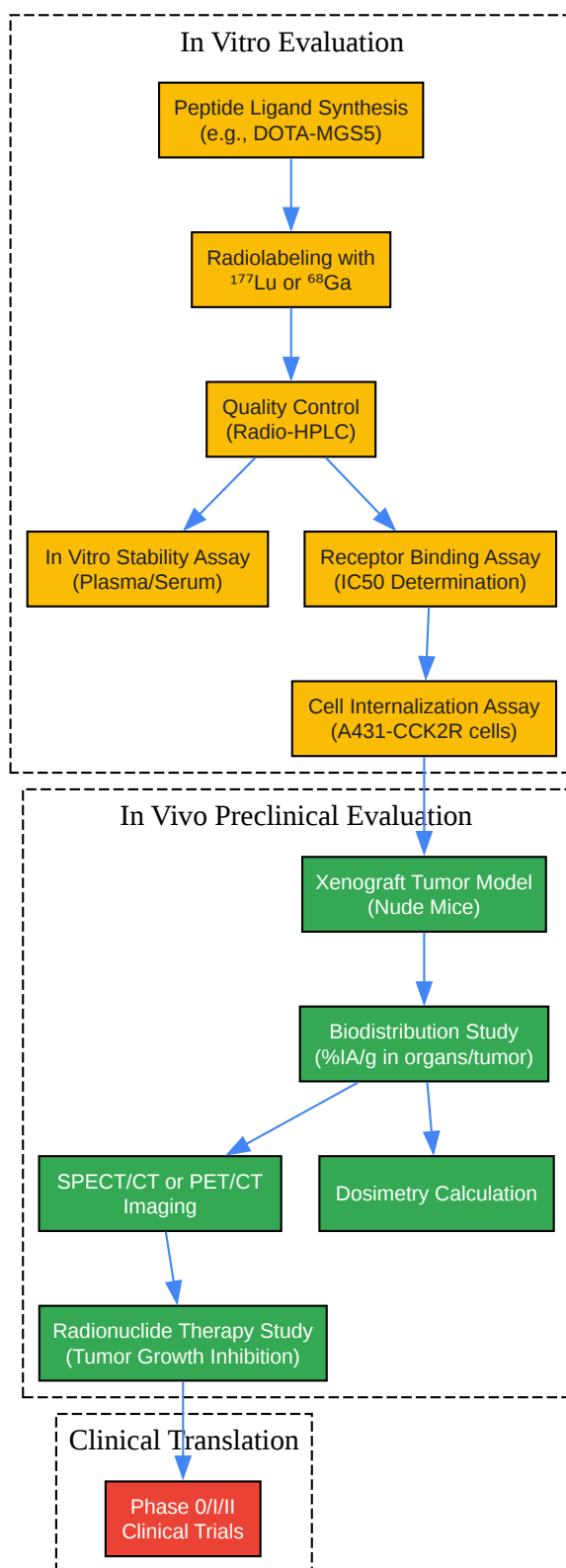
CCK2R is notably overexpressed in medullary thyroid carcinoma (MTC), with an incidence of over 90%, as well as in small cell lung cancer (SCLC), gastrointestinal stromal tumors, astrocytomas, and stromal ovarian cancers.[1][6] This overexpression offers a unique opportunity for targeted radionuclide therapy, a strategy that uses a targeting molecule (like a peptide) combined with a therapeutic radioisotope to selectively destroy tumor cells while minimizing damage to surrounding healthy tissue.[7] The development of radiolabeled gastrin and minigastrin analogs has been the focus of extensive research for over two decades, leading to progressively improved compounds for clinical use.[1][8]

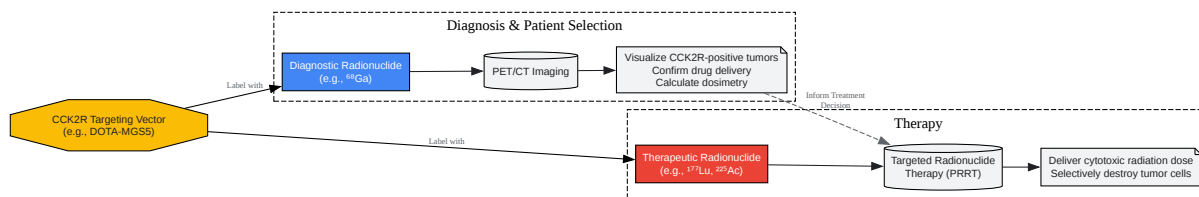
This guide provides a comprehensive overview of the core aspects of CCK2R-targeted radionuclide therapy, including its underlying signaling pathways, quantitative data from preclinical and clinical studies, detailed experimental protocols, and the logical framework for its application.

CCK2R Signaling Pathway

Upon binding of its ligands, such as gastrin, the CCK2R undergoes a conformational change that activates intracellular signaling cascades. CCK2R primarily couples to Gq and G α 12/13 proteins.^{[9][10]} Activation of Gq stimulates phospholipase C β (PLC β), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca²⁺) and activate protein kinase C (PKC) isoforms, respectively.^[9] These events subsequently activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial regulators of cell proliferation, differentiation, and survival.^{[3][9]} The receptor can also signal through the PI3K/AKT/mTOR pathway and transactivate the epidermal growth factor receptor (EGFR), further promoting cell growth and inhibiting apoptosis.^{[9][11]}







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